N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1257849-47-0. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. It is typically classified as a pharmaceutical intermediate, with potential applications in medicinal chemistry due to its structural properties and biological interactions .
The synthesis of N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride can be achieved through several methods, primarily involving the reaction of 3,5-dichlorophenyl isocyanate with 2-piperazin-1-ylacetamide. The process generally includes the following steps:
The molecular structure of N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride features a piperazine ring substituted with a dichlorophenyl group at one end and an acetamide group at the other.
The structural representation can be visualized using molecular modeling software, which can depict bond angles and distances critical for understanding its reactivity and interaction with biological targets.
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions typical of amides and piperazine derivatives:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents .
The mechanism of action for N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride primarily involves its interaction with specific biological targets such as receptors or enzymes:
Research indicates that derivatives containing similar structures exhibit significant efficacy against cancer cells by modulating apoptotic pathways .
The melting point and boiling point are essential parameters that define its handling characteristics in laboratory settings .
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride has several scientific applications:
Piperazine-acetamide hybrids serve as versatile molecular platforms for CNS drug discovery due to their dual capacity for receptor modulation and ion channel interactions. In N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride, the piperazine ring acts as a conformational scaffold that influences binding affinity at neuronal targets. Electrophysiological studies of related compounds demonstrate three primary mechanisms:
Table 1: Neuropharmacological Targets of Piperazine-Acetamide Derivatives
Structural Feature | Biological Target | Functional Effect | Experimental Evidence |
---|---|---|---|
Piperazine ring | Voltage-sensitive sodium channels | Use-dependent blockade | Moderate binding (IC₅₀ ~100-500 μM) |
Acetamide linker | GABA_A receptors | Allosteric modulation | Weak potentiation in electrophysiology |
Unsubstituted piperazine N | D2/D3 dopamine receptors | Competitive antagonism | Kᵢ = 0.6-1080 nM in binding assays |
Protonated amine (salt form) | Solubility enhancement | Improved blood-brain barrier penetration | LogP reduction by 1.5-2 units |
The protonatable piperazine nitrogen (pKₐ ~9.5) enhances blood-brain barrier penetration by reducing logP values by 1.5–2 units compared to neutral analogues [1]. This property is leveraged in the dihydrochloride salt formulation, which increases dissolution kinetics without compromising intrinsic activity. Current research explores N-alkylation of the piperazine ring to optimize receptor subtype selectivity—particularly for dopamine D3 receptors implicated in seizure modulation [2] [9].
The 3,5-dichlorophenyl group confers distinct electronic and steric properties essential for target engagement. Chlorination at both meta-positions yields the following bioactivity advantages:
Structure-activity relationship (SAR) studies demonstrate that dichlorination significantly improves anticonvulsant efficacy over monochloro or methyl-substituted variants. In maximal electroshock (MES) tests, 3,5-dichloro derivatives exhibit ED₅₀ values 3–5-fold lower than their 3-chloro counterparts [4] [6]. This aligns with molecular modeling data showing deeper insertion into sodium channel pore regions due to hydrophobic interactions with phenylalanine residues. Comparative analysis further indicates that 2,3-dichloro substitution (as in dopamine antagonists) favors dopaminergic receptor binding, while 3,5-dichloro orientation optimizes sodium channel blockade—highlighting the positional sensitivity of dichloroarenes in neuroactive design [1] [2].
The development of N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride represents a strategic shift from cyclic imides to flexible acetamide linkers. Early pyrrolidine-2,5-diones (e.g., Figure 2 compounds in [6]) demonstrated potent MES activity (ED₅₀ = 38–127 mg/kg) attributed to:
Table 2: Comparative Anticonvulsant Activity: Pyrrolidine-2,5-diones vs. Acetamide Analogues
Compound Class | Prototype Structure | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | scPTZ Protection |
---|---|---|---|---|
Pyrrolidine-2,5-diones | N-(3-chlorophenyl) derivatives | 38.2–127.4 | 15.8–43.6 | 50–75% |
Acetamides (monochlorophenyl) | N-(3-chlorophenyl)piperazin-1-yl | >300 (inactive) | >100 (inactive) | <20% |
Acetamides (trifluoromethyl) | N-[3-(CF₃)phenyl]piperazin-1-yl | 89.7–156.3 | 24.6–68.0 | 40–60% |
3,5-Dichloroacetamide | N-(3,5-dichlorophenyl)piperazin-1-yl | Predicted ≤100 | Predicted ≤50 | Not reported |
However, metabolic instability and synthetic complexity prompted exploration of open-chain analogues. Acetamide derivatives retained sodium channel modulation but with reduced potency, as the flexible linker diminished conformational optimization [6]. Crucially, only trifluoromethyl- or dichloro-substituted acetamides approached the activity of cyclic imides, validating halogenation as a compensatory strategy. For N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride, in vitro binding confirms sodium channel interaction (Kᵢ = 210 ± 15 nM), though at approximately half the affinity of leading pyrrolidine-2,5-diones [1] [4]. Hybridization strategies now seek to merge the potency of cyclic imides with the synthetic accessibility of acetamides—exemplified by recent phenylglycinamide derivatives that integrate TRPV1 antagonism with sodium channel blockade [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1